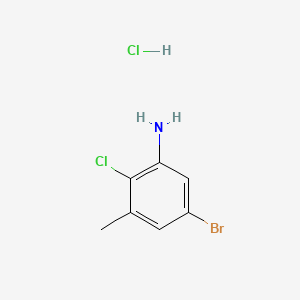
N-(2,2-Difluoroethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,2-Difluoroethyl)benzamide: is an organic compound that belongs to the class of benzamides. It is characterized by the presence of a benzamide group attached to a 2,2-difluoroethyl moiety.
准备方法
Synthetic Routes and Reaction Conditions:
Direct Condensation: One common method for preparing benzamide derivatives, including N-(2,2-Difluoroethyl)benzamide, involves the direct condensation of benzoic acids with amines.
Starting from N-(2,2-Difluoroethyl)prop-2-en-1-amine: Another method involves reacting N-(2,2-difluoroethyl)prop-2-en-1-amine with a compound of formula A-CH₂-E, followed by deallylation to obtain the desired product.
Industrial Production Methods: Industrial production methods for this compound typically involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions:
Substitution Reactions: N-(2,2-Difluoroethyl)benzamide can undergo substitution reactions, particularly nucleophilic substitutions, due to the presence of the benzamide group.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can lead to different functionalized derivatives.
科学研究应用
Biology and Medicine: The compound has been investigated for its potential as an anti-tubercular agent. Derivatives of this compound have shown significant activity against Mycobacterium tuberculosis, making it a promising candidate for further drug development .
作用机制
The mechanism of action of N-(2,2-Difluoroethyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides, including this compound, have been found to inhibit NF-κB activation and induce apoptosis through separate mechanisms. This dual action makes them potential candidates for anti-inflammatory and anti-cancer therapies .
相似化合物的比较
Benzamide: The parent compound, benzamide, shares the benzamide group but lacks the difluoroethyl moiety.
N-(2,3-Difluoro-benzyl)-4-sulfamoyl-benzamide: Another related compound with different substituents that exhibit distinct biological activities.
Uniqueness: N-(2,2-Difluoroethyl)benzamide is unique due to the presence of the 2,2-difluoroethyl group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, distinguishing it from other benzamide derivatives .
属性
分子式 |
C9H9F2NO |
|---|---|
分子量 |
185.17 g/mol |
IUPAC 名称 |
N-(2,2-difluoroethyl)benzamide |
InChI |
InChI=1S/C9H9F2NO/c10-8(11)6-12-9(13)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13) |
InChI 键 |
OQMUTEILBLNZDX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NCC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Potassium [4-chloro-2-(methoxycarbonyl)phenyl]trifluoroboranuide](/img/structure/B13479690.png)


![1-ethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole](/img/structure/B13479708.png)



![Methyl 4-[(3-fluorophenyl)methyl]piperidine-4-carboxylate hydrochloride](/img/structure/B13479726.png)
![Methyl 2-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride](/img/structure/B13479732.png)
